molecular formula C19H23FN4O3S B2975866 1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide CAS No. 1105222-79-4

1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide

Cat. No.: B2975866
CAS No.: 1105222-79-4
M. Wt: 406.48
InChI Key: KFHXFEBORCYFQS-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a fluorophenyl group, a sulfonyl group, and a piperidine carboxamide moiety, making it a subject of interest for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-fluorophenyl with a suitable sulfonyl chloride in the presence of a base such as triethylamine.

    Cyclopenta[c]pyrazole Formation: The cyclopenta[c]pyrazole ring is synthesized through a cyclization reaction involving a suitable precursor, often under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the fluorophenyl sulfonyl intermediate with the cyclopenta[c]pyrazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and its interaction with cellular targets.

    Chemical Biology: It serves as a probe to study the function of specific proteins and enzymes.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could inhibit a key enzyme involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

  • 1-((4-fluorophenyl)sulfonyl)-2-methylbenzimidazole
  • 1-((4-fluorophenyl)sulfonyl)piperidine
  • 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

Comparison: Compared to these similar compounds, 1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is unique due to its complex structure, which combines multiple functional groups and a bicyclic ring system. This complexity may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3S/c1-23-18(16-5-2-6-17(16)22-23)21-19(25)13-4-3-11-24(12-13)28(26,27)15-9-7-14(20)8-10-15/h7-10,13H,2-6,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHXFEBORCYFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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